molecular formula C21H18ClNO5S B3340439 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 565198-70-1

5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

Cat. No. B3340439
CAS RN: 565198-70-1
M. Wt: 431.9 g/mol
InChI Key: MIDOOKBEQZGTSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall shape and properties of the molecule. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The benzyl and methoxyphenyl groups could potentially undergo electrophilic aromatic substitution or free radical reactions. The sulfamoyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical property data for this compound is not available .

Scientific Research Applications

Toxicological Assessment

Benzoic acid derivatives, which include compounds structurally related to 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid, have been extensively studied for their toxic properties. A study assessed the toxic effects of several benzoic acid derivatives through oral administration to laboratory rats. The study observed that these compounds could lead to a significant increase in urea concentration, aminotransferase activity, and a decrease in catalase activity, indicating toxic effects predominantly on the hepatorenal system. It's noteworthy that the study classified 4-chlorobenzoic acid as moderately hazardous, highlighting the potential toxic nature of chlorine-containing benzoic acid derivatives (Gorokhova et al., 2020).

Industrial Process and Synthesis

An industrial-scale process was developed for the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the manufacturing of therapeutic SGLT2 inhibitors. This process involved several steps including nitration, hydrolysis, and hydrogenation, demonstrating the potential for scalable production with significant cost reduction, which may be relevant to derivatives like 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid (Zhang et al., 2022).

Antimicrobial Properties

Derivatives of benzoic acid, including sulfamoyl derivatives, have shown promising antimicrobial properties. A study synthesizing new compounds with benzoimidazole moiety, incorporated into different amino acids and sulfamoyl analogues, found significant effectiveness against various bacteria and fungi. This suggests potential antimicrobial applications for 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid (Abd El-Meguid, 2014).

Diuretic Properties

Some benzoic acid derivatives have been noted for their diuretic properties. A particular study on aminobenzoic acid diuretics revealed that diuretic profile and potency could be retained or altered by modifying the molecular structure, suggesting the potential for designing derivatives with specific diuretic effects, which could be relevant for the compound (Nielsen et al., 1975).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, specific information about the mechanism of action of this compound is not available .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include skin and eye irritation, and harmful effects if swallowed or inhaled .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could involve laboratory experiments, computational modeling, and potentially even industrial applications .

properties

IUPAC Name

5-[benzyl-(4-methoxyphenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-28-17-9-7-16(8-10-17)23(14-15-5-3-2-4-6-15)29(26,27)18-11-12-20(22)19(13-18)21(24)25/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOOKBEQZGTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152324
Record name 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

CAS RN

565198-70-1
Record name 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565198-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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